4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide core substituted with a 4-chlorobenzo[d]thiazol-2-yloxy group and a thiophen-2-ylmethyl moiety.
Properties
IUPAC Name |
4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c19-14-4-1-5-15-16(14)21-18(26-15)24-12-6-8-22(9-7-12)17(23)20-11-13-3-2-10-25-13/h1-5,10,12H,6-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARGPEYAZQGCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that exhibits potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular structure of the compound can be broken down into several key components:
- Benzothiazole moiety : Imparts biological activity related to enzyme inhibition.
- Piperidine ring : Often associated with neuropharmacological effects.
- Thiophene group : May enhance interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this one often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Inhibition of specific enzymes
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzothiazole component may inhibit enzymes involved in critical metabolic pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular stress in pathogens .
- Receptor Modulation : The piperidine structure can bind to neurotransmitter receptors, potentially affecting neurological pathways .
Anticancer Activity
A study investigating benzothiazole derivatives found that modifications at the 4-position significantly enhanced anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis through ROS generation and mitochondrial dysfunction .
Antimicrobial Effects
Another research highlighted the antimicrobial properties of similar compounds against pathogenic bacteria and fungi. The mechanism was linked to the disruption of bacterial cell walls and interference with metabolic processes.
Enzyme Interaction Studies
In silico studies have shown that the compound can bind effectively to target enzymes such as trypanothione reductase (TR), which is crucial for the survival of certain parasites. The binding affinity was measured using molecular docking techniques, revealing a strong interaction that could lead to enzyme inhibition .
Data Table: Biological Activities and Mechanisms
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and molecular characteristics:
Key Observations :
- Substituent Impact : The 4-chlorobenzo[d]thiazol group (common in GB1 and the target compound) is associated with enzyme inhibition, while the thiophen-2-ylmethyl group (shared with the compound in ) may influence solubility and membrane permeability .
- Biological Activity : Piperidine carboxamides with arylthiazole moieties (e.g., T-06162) show herbicidal activity, whereas sulfonamide derivatives (e.g., ML277) target ion channels .
Structure-Activity Relationship (SAR) Trends
Chlorine Substitution : The 4-chloro group on the benzo[d]thiazole ring (as in GB1 and the target compound) enhances binding affinity to hydrophobic enzyme pockets, as seen in histone deacetylase inhibitors .
Thiophene vs. Pyridine : Replacing the thiophen-2-ylmethyl group with a pyridinyloxy moiety (e.g., compound in ) reduces molecular weight but may alter target selectivity.
Sulfonamide vs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how are reaction conditions optimized for yield and purity?
- Methodology : The compound can be synthesized via coupling reactions between a carboxylic acid derivative and a substituted amine. For example, Method A (as described in and ) involves activating the acid (e.g., with HATU or EDCl) in DMF or DCM, followed by reaction with the amine component (e.g., thiophen-2-ylmethylamine). Optimization includes:
- Catalyst selection : Use of coupling agents like HATU or EDCl to improve reaction efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Reverse-phase HPLC or column chromatography ensures >95% purity .
- Yield improvement : Adjusting stoichiometry, temperature (room temp. to 50°C), and reaction time (12–24 hrs) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy : and NMR confirm structural integrity, with peaks corresponding to the piperidine, thiophene, and benzothiazole moieties. For example, the thiophene methylene group appears as a singlet at δ ~4.5 ppm .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 449.08 for [M+H]) .
- HPLC : Retention time analysis under gradient elution (e.g., 10–90% acetonitrile/water) ensures purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodology :
- Substituent variation : Modify the benzothiazole (e.g., replace Cl with F or CF) or thiophene groups to assess impact on bioactivity. demonstrates that substituents like halogens or methoxy groups influence cytotoxicity .
- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays. For example, IC values <10 µM indicate promising activity .
- Computational modeling : Use docking software (e.g., AutoDock) to predict binding to targets like proteases or kinases, as shown in for similar thiazole-piperidine hybrids .
Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound against cancer cell lines?
- Methodology :
- Cell culture : Maintain cancer lines (e.g., DLD-1 colon cancer, HA22T liver cancer) in RPMI-1640 medium with 5% FBS and antibiotics .
- Dose-response curves : Treat cells with 0.1–100 µM compound for 48–72 hrs.
- Viability measurement : Use SRB staining to quantify cell density. Compare results to controls (e.g., CHS-828 reference compound) .
- Data validation : Replicate assays in triplicate and normalize to DMSO-treated controls to minimize solvent artifacts .
Q. How can computational methods like molecular docking predict the binding affinity of this compound to target proteins?
- Methodology :
- Protein preparation : Retrieve target structures (e.g., D1 protease from PDB) and remove water molecules/add hydrogens .
- Ligand preparation : Generate 3D conformers of the compound using Open Babel.
- Docking simulations : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (e.g., between the carboxamide and Asp189) and hydrophobic interactions .
- Validation : Compare predicted affinities (∆G values) with experimental IC data to refine scoring functions .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodology :
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum batch) to minimize variability .
- Data normalization : Express activity as % inhibition relative to positive/negative controls.
- Meta-analysis : Use tools like RevMan to pool data from multiple studies and identify outliers. For example, low yields in some syntheses (e.g., 6% for compound 59 in ) may reflect solvent or catalyst inconsistencies .
- Mechanistic studies : Use SPR or ITC to directly measure binding constants and resolve conflicting activity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
